molecular formula C11H7BrClNO2 B1421286 Methyl 8-bromo-4-chloroquinoline-2-carboxylate CAS No. 1072944-68-3

Methyl 8-bromo-4-chloroquinoline-2-carboxylate

Cat. No. B1421286
M. Wt: 300.53 g/mol
InChI Key: MRNWDAGFVWSOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H7BrClNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.


Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-4-chloroquinoline-2-carboxylate” can be represented by the InChI code: 1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 . The molecular weight of the compound is 300.54 .


Physical And Chemical Properties Analysis

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a powder with a molecular weight of 300.54 . It has a storage temperature of 2-8°C . Other physical and chemical properties include a molar refractivity of 66.54 cm^3, a molar volume of 182.8 cm^3, a polarizability of 26.38×10^-24 cm^3, a surface tension of 54.4 dyne/cm, a density of 1.644 g/cm^3, a flash point of 189.3 °C, an enthalpy of vaporization of 63.87 kJ/mol, a boiling point of 389.4 °C at 760 mmHg, and a vapour pressure of 2.86E-06 mmHg at 25°C .

Scientific Research Applications

Photolabile Protecting Group

  • Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater single-photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis for in vivo use, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis and Modification

  • Bifunctional Derivatives Synthesis : Gracheva, Kovel'man, and Tochilkin (1982) synthesized derivatives of 8-methylquinoline-5-carboxylic acid. They converted these derivatives into 8-bromomethyl derivatives for further chemical modifications, demonstrating the versatility of quinoline derivatives in chemical synthesis (Gracheva, Kovel'man, & Tochilkin, 1982).

Cytotoxicity Studies

  • Cancer Cell Growth Inhibition : Mphahlele, Maluleka, Makhafola, and Mabeta (2014) researched novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates. Their study showed that these compounds inhibited cancer cell growth in a dose- and time-dependent manner, suggesting potential applications in cancer therapy (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).

Antibacterial Agents

  • Potential Antibacterial Agents : A study by Balaji, Rajesh, Ali, and Vijayakumar (2013) explored ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives. These compounds showed moderate antibacterial activity against various bacteria, indicating their potential use as antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Optoelectronic Properties

  • Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) focused on hydroquinoline derivatives, including chlorophenyl and bromophenyl variants. They evaluated these compounds for structural, electronic, optical, and charge transport properties, highlighting their potential as efficient multifunctional materials (Irfan et al., 2020).

Metal Complexes

  • Synthesis of Metal Complexes : Patel and Patel (2017) synthesized a novel ligand and its metal complexes with various divalent transition metals. The study emphasizes the pharmacological importance of 8-hydroxyquinolines and their potential applications in medicine (Patel & Patel, 2017).

Safety And Hazards

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” has a GHS06 hazard symbol . The compound is dangerous if ingested (H301) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310+P330) . It can cause severe eye and skin irritation upon direct contact.

properties

IUPAC Name

methyl 8-bromo-4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNWDAGFVWSOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674815
Record name Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromo-4-chloroquinoline-2-carboxylate

CAS RN

1072944-68-3
Record name Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Reactant of Route 2
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Reactant of Route 3
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 8-bromo-4-chloroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.